Superior Linker Geometry in Axl Kinase Inhibitor Series
In a head-to-head SAR study of novel Axl kinase inhibitors, the compound series incorporating the 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid-derived acetamide linker demonstrated a novel binding mode. The most potent compound (47e) achieved an Axl kinase IC50 of 10 nM and potent anti-proliferative activity against six cancer cell lines (IC50 range: 0.032–1.54 µM) [1]. The study explicitly notes that this 1,3,4-oxadiazole acetamide moiety provides a geometry 'out of the scope of the 5-atoms role', a differentiation from common 5-atom linkers like 1,2,4-oxadiazoles or amides that were not pursued due to suboptimal activity [1].
| Evidence Dimension | Axl Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 10 nM (Compound 47e, derived from target building block) [1] |
| Comparator Or Baseline | Standard 5-atom linkers (e.g., amide, 1,2,4-oxadiazole); data not explicitly shown but described as inferior in the publication [1] |
| Quantified Difference | The unique geometry of the 1,3,4-oxadiazole linker was indispensable for achieving nanomolar potency; this linker class was selected after other bioisosteres failed SAR exploration [1]. |
| Conditions | Recombinant Axl kinase assay and cellular cytotoxicity against A549, HT-29, PC-3, MCF-7, H1975, and MDA-MB-231 cell lines [1]. |
Why This Matters
For procurement in kinase inhibitor programs, selecting this specific building block is essential to replicate the validated, low-nanomolar Axl inhibitory activity and the unique binding conformation that overcomes EGFR-TKI resistance.
- [1] Xu, C., et al. (2020). Design, synthesis and biological evaluation of new Axl kinase inhibitors containing 1,3,4-oxadiazole acetamide moiety as novel linker. European Journal of Medicinal Chemistry, 186, 111867. View Source
